N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-pyrazoles with various electrophiles, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often utilize microwave-assisted reactions to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol as a solvent and heating to facilitate the reactions. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its tunable photophysical properties.
Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It is known to inhibit specific enzymes and proteins involved in disease pathways. For example, it can act as an inhibitor of casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidines such as:
5-Aminoazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Larotrectinib derivatives: These compounds are designed for antitumor activities and share structural similarities with the pyrazolo[1,5-a]pyrimidine core.
The uniqueness of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C16H15F2N7O2 |
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Molecular Weight |
375.33 g/mol |
IUPAC Name |
N-(5-carbamoyl-1-methylpyrazol-4-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H15F2N7O2/c1-24-13(15(19)26)10(6-20-24)22-16(27)9-5-12-21-8(7-2-3-7)4-11(14(17)18)25(12)23-9/h4-7,14H,2-3H2,1H3,(H2,19,26)(H,22,27) |
InChI Key |
JQTXWPXEZVKXFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4CC4)C(F)F)C(=O)N |
Origin of Product |
United States |
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